molecular formula C10H10O4S B6202561 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid CAS No. 1785527-55-0

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid

Cat. No.: B6202561
CAS No.: 1785527-55-0
M. Wt: 226.2
InChI Key:
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Description

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiopyrans, which are known for their diverse biological activities and potential therapeutic applications. This compound features a benzothiopyran core with a carboxylic acid group at the 8-position and a dioxo group at the 1-position, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid typically involves the following steps:

    Formation of the Benzothiopyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-mercaptobenzoic acid derivative and an appropriate electrophile.

    Oxidation: The sulfur atom in the benzothiopyran core is oxidized to form the 1,1-dioxo group. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

    Carboxylation: Introduction of the carboxylic acid group at the 8-position can be done via carboxylation reactions, often using carbon dioxide under high pressure or through Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxo group back to a thioether or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Reduction Products: Thioether or thiol derivatives.

    Substitution Products: Various substituted benzothiopyrans depending on the reagents used.

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular processes.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.

    Thiochromane-1,1-dioxide: Lacks the carboxylic acid group but has a similar dioxo group.

    Benzothiopyran-4-one: Contains a ketone group instead of the dioxo group.

Uniqueness

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiopyran core with both a dioxo and a carboxylic acid group makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1785527-55-0

Molecular Formula

C10H10O4S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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